
4-Methylpentyl isovalerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
4-Methylpentyl isovalerate can be synthesized through the esterification reaction between 4-methylpentanol and isovaleric acid. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous esterification processes are often employed, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process .
化学反応の分析
Types of Reactions
4-Methylpentyl isovalerate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 4-methylpentanol and isovaleric acid.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 4-Methylpentanol and isovaleric acid.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Corresponding alcohols.
科学的研究の応用
4-Methylpentyl isovalerate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems due to its presence in natural flavors and fragrances.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Widely used in the flavor and fragrance industry to impart fruity and sweet aromas to products
作用機序
The mechanism of action of 4-methylpentyl isovalerate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity and sweet aroma. The ester functional group plays a crucial role in its interaction with these receptors, which are part of the G-protein coupled receptor family .
類似化合物との比較
Similar Compounds
Methyl isovalerate: Similar ester with a methyl group instead of a 4-methylpentyl group.
Isoamyl isovalerate: Another ester with an isoamyl group.
2-Methylbutyl isovalerate: Ester with a 2-methylbutyl group.
Uniqueness
4-Methylpentyl isovalerate is unique due to its specific structure, which imparts distinct olfactory properties compared to other similar esters. Its combination of a 4-methylpentyl group with isovaleric acid results in a unique aroma profile that is highly valued in the flavor and fragrance industry .
特性
CAS番号 |
850309-45-4 |
|---|---|
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC名 |
4-methylpentyl 3-methylbutanoate |
InChI |
InChI=1S/C11H22O2/c1-9(2)6-5-7-13-11(12)8-10(3)4/h9-10H,5-8H2,1-4H3 |
InChIキー |
UBSHDOVFGRHFJF-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCOC(=O)CC(C)C |
密度 |
0.853 - 0.859 |
物理的記述 |
Clear to pale yellow liquid / Sour apple-like aroma |
溶解性 |
Practically insoluble or insoluble Insoluble (in ethanol) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


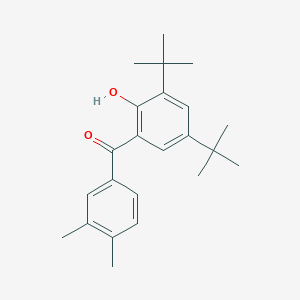
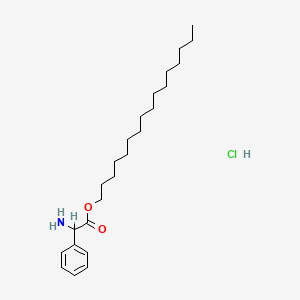
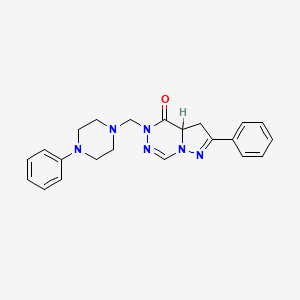
![(6R,7R)-7-[[(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12763837.png)
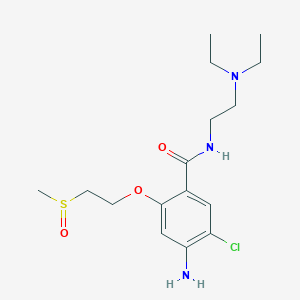

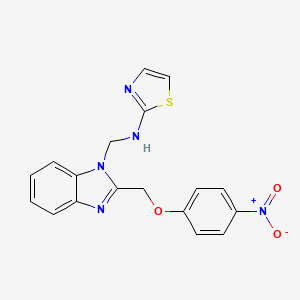
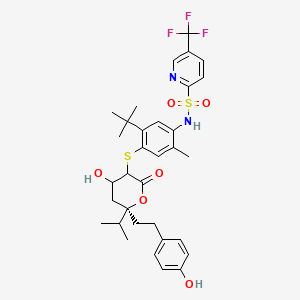
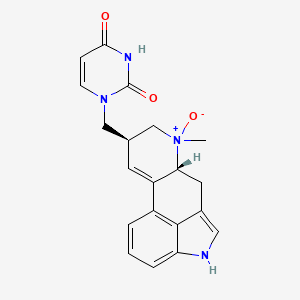
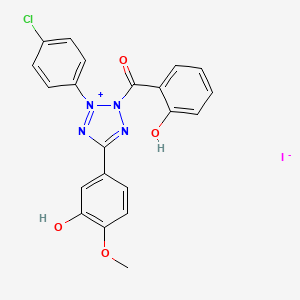

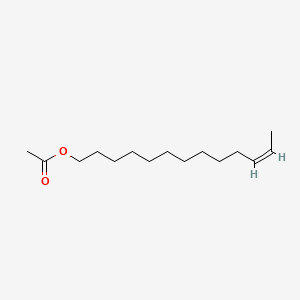
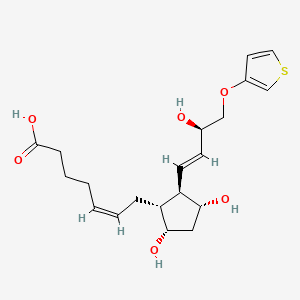
![2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol](/img/structure/B12763896.png)
